1-Bromo-10-(pentane-1-sulfonyl)decane
Description
1-Bromo-10-(pentane-1-sulfonyl)decane is a brominated alkane derivative featuring a decane backbone with a bromine atom at position 1 and a pentane-1-sulfonyl group at position 10. The sulfonyl group introduces polarity and electron-withdrawing characteristics, distinguishing it from simpler bromoalkanes. This compound is primarily used in organic synthesis, materials science, and as an intermediate in specialized reactions. Its structure combines a long hydrophobic alkyl chain with a polar sulfonyl group, enabling unique physicochemical interactions.
Properties
CAS No. |
177584-01-9 |
|---|---|
Molecular Formula |
C15H31BrO2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-bromo-10-pentylsulfonyldecane |
InChI |
InChI=1S/C15H31BrO2S/c1-2-3-11-14-19(17,18)15-12-9-7-5-4-6-8-10-13-16/h2-15H2,1H3 |
InChI Key |
VSAJTRZWQOZRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-10-(pentane-1-sulfonyl)decane typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance safety and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-10-(pentane-1-sulfonyl)decane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but may include sulfonic acids or sulfoxides.
Scientific Research Applications
1-Bromo-10-(pentane-1-sulfonyl)decane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-10-(pentane-1-sulfonyl)decane exerts its effects depends on the specific reaction or application:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 1-Bromo-10-(pentane-1-sulfonyl)decane with analogous brominated alkanes:
Key Observations :
- Polarity: The sulfonyl group in the target compound increases polarity compared to non-functionalized bromoalkanes (e.g., 1-Bromodecane), enhancing solubility in polar solvents like DMSO .
- Reactivity : Bromine at position 1 facilitates nucleophilic substitution reactions, while the sulfonyl group may act as a leaving group or stabilize transition states in elimination reactions .
- Applications : Phenyl-substituted analogs (e.g., 1-Bromo-10-phenyldecane) are preferred in materials science for aromatic interactions, whereas sulfonyl derivatives may excel in surfactant applications due to amphiphilicity .
Physicochemical Properties
- Boiling/Melting Points : Longer alkyl chains (e.g., 1-Bromopentadecane) exhibit higher melting points due to van der Waals interactions, while sulfonyl groups reduce volatility .
- Electron-Donor/Acceptor Capacity: Sulfonyl groups are electron-withdrawing, contrasting with electron-donating phenyl groups in 1-Bromo-10-phenyldecane .
- Hydrophobicity : The decane backbone confers hydrophobicity, but sulfonyl groups introduce partial hydrophilicity, enabling dual-phase solubility .
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